molecular formula C62H130Si2 B8739374 Ethylenebis(tris(decyl)silane)

Ethylenebis(tris(decyl)silane)

Cat. No.: B8739374
M. Wt: 931.9 g/mol
InChI Key: SRUMEPWGHNJFOI-UHFFFAOYSA-N
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Description

Broader Significance of Organosilane Compounds in Advanced Chemical Science and Materials Engineering

Organosilicon compounds, which are defined by the presence of carbon-silicon bonds, are a cornerstone of modern chemical science and materials engineering. rsc.org These compounds are primarily synthetic, as silicon-carbon bonds are not found in biological systems. rsc.org The field has grown significantly since its early explorations, pioneered by figures like Frederic S. Kipping in the early 20th century. rsc.org

The utility of organosilicon compounds is vast, owing to the unique characteristics of the silicon-carbon bond and the high strength of bonds between silicon and electronegative elements such as oxygen. rsc.org This results in materials with desirable properties like thermal stability, hydrophobicity, and resistance to oxidation and UV radiation. googleapis.com Organosilanes are crucial as coupling agents that promote adhesion between organic polymers and inorganic materials, a vital function in the manufacturing of advanced composite materials. googleapis.comresearchgate.net Their applications extend to high-performance coatings, sealants, and the surface modification of materials to introduce specific functionalities. researchgate.netsigmaaldrich.com In materials engineering, they are the foundational components for silicone-based products, which are indispensable in sectors ranging from aerospace and electronics to medical devices and consumer goods. googleapis.com

Structural Characteristics of Ethylene-Bridged Disilanes within Organosilicon Chemistry

Within the diverse family of organosilicon compounds, ethylene-bridged disilanes are a notable subclass. These molecules are characterized by two silicon atoms connected by an ethylene (B1197577) (-CH2-CH2-) linker. This structure is a specific example of a disilane (B73854), a compound containing a direct silicon-silicon (Si-Si) bond. researchgate.netnih.gov

The Si-Si bond in disilanes possesses unique electronic properties. Although a single bond, its electronic structure, with a high-energy highest occupied molecular orbital (HOMO), is more akin to that of a carbon-carbon double bond. researchgate.netnih.gov This feature enables intramolecular electron delocalization and σ-π interactions when the disilane unit is connected to unsaturated organic systems. researchgate.netnih.gov The ethylene bridge provides a defined spatial and conformational relationship between the two silicon centers. Research has demonstrated that employing disilane units is an effective method for adjusting the photophysical properties of organic materials for applications in optoelectronics and as multifunctional solid-state emitters. researchgate.netxdbiochems.com The synthesis of these bridged structures often involves salt elimination reactions between chlorosilanes and organometallic reagents. xdbiochems.com

Current Research Trajectories Involving Long-Chain Alkylsilanes and Their Derivatives

Long-chain alkylsilanes are at the forefront of current materials science research, primarily due to their capacity for surface modification. sigmaaldrich.com These compounds typically feature a reactive silane (B1218182) functional group attached to long alkyl chains, such as those with 8, 12, or even 18 carbon atoms. google.com This structure allows the silane to form strong, covalent bonds with inorganic surfaces, while the long, non-polar alkyl chains create a hydrophobic exterior. sigmaaldrich.com

A major focus of current research is the creation of water-repellent and self-cleaning surfaces. sigmaaldrich.com By grafting long-chain alkylsilanes onto substrates like glass or metal, highly hydrophobic coatings can be produced. sigmaaldrich.com The length of the alkyl chain has been shown to influence the degree of hydrophobicity. unodc.org Another significant research direction is their use in polymer modification and as adhesion promoters in composite materials. google.com The inclusion of long-chain alkylsilanes can enhance the compatibility between inorganic fillers and organic polymer matrices, leading to materials with improved mechanical strength and durability. google.com Ongoing research continues to explore new synthetic methods for these silanes to develop advanced materials for a variety of applications, including protective coatings and biomedical devices. sigmaaldrich.comchemicalbook.com

Ethylenebis(tris(decyl)silane): Specific Data

While the structural features of Ethylenebis(tris(decyl)silane) place it within the categories of ethylene-bridged disilanes and long-chain alkylsilanes, a thorough review of scientific databases and chemical supplier information indicates a lack of detailed, publicly available research on this specific compound. It is listed with CAS Number 199190-07-3 and a linear formula of C62H130Si2 . sigmaaldrich.com

One major supplier notes that it provides this compound for early discovery research and does not collect or provide analytical data, advising that the buyer assumes responsibility for confirming the product's identity and purity. sigmaaldrich.com This suggests that Ethylenebis(tris(decyl)silane) is a rare or novel chemical and has not been the subject of extensive, published scientific investigation. Therefore, specific data on its synthesis, physical and chemical properties, and research findings are not available in the public domain.

Data Tables

Due to the absence of published research findings, interactive data tables detailing the specific properties and research applications of Ethylenebis(tris(decyl)silane) cannot be generated.

Properties

Molecular Formula

C62H130Si2

Molecular Weight

931.9 g/mol

IUPAC Name

tris-decyl(2-tris-decylsilylethyl)silane

InChI

InChI=1S/C62H130Si2/c1-7-13-19-25-31-37-43-49-55-63(56-50-44-38-32-26-20-14-8-2,57-51-45-39-33-27-21-15-9-3)61-62-64(58-52-46-40-34-28-22-16-10-4,59-53-47-41-35-29-23-17-11-5)60-54-48-42-36-30-24-18-12-6/h7-62H2,1-6H3

InChI Key

SRUMEPWGHNJFOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](CCCCCCCCCC)(CCCCCCCCCC)CC[Si](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

Comprehensive Spectroscopic and Analytical Characterization of Ethylenebis Tris Decyl Silane Architectures

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The definitive confirmation of the structure of Ethylenebis(tris(decyl)silane) relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of its molecular framework and bulk properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicon-Containing Compounds

NMR spectroscopy is the cornerstone for the structural elucidation of organosilicon compounds, providing detailed information about the chemical environment of specific nuclei. For a complete structural assignment of Ethylenebis(tris(decyl)silane), a multi-nuclear approach is essential.

A full structural assignment is achieved by correlating data from ¹H, ¹³C, and ²⁹Si NMR.

¹H NMR: Proton NMR provides a quantitative map of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the protons on the central ethylene (B1197577) bridge, the methylene (B1212753) groups of the six decyl chains, and the terminal methyl groups. The integration of these signals would correspond to the number of protons in each unique environment. For instance, the signals for the decyl chains would appear as a series of multiplets, while the terminal methyl groups would present as a distinct triplet.

¹³C NMR: Carbon-13 NMR spectroscopy identifies the number of non-equivalent carbon environments. youtube.com Due to the molecule's symmetry, a reduced number of signals is expected compared to the total number of carbons. Unique signals would correspond to the ethylene bridge carbon, and each of the ten carbons within the decyl chains. The chemical shifts are influenced by the proximity to the silicon atom and the position within the alkyl chain. hmdb.caumich.edu

²⁹Si NMR: As the core atom of interest, the ²⁹Si nucleus provides direct insight into the silicon environment. pascal-man.com For Ethylenebis(tris(decyl)silane), a single signal is anticipated in the ²⁹Si NMR spectrum due to the symmetrical nature of the molecule, where both silicon atoms are chemically equivalent. The chemical shift of this signal is highly characteristic of tetra-alkylsilanes. unige.chrsc.org The use of techniques like INEPT or DEPT can enhance signal sensitivity, which is often necessary for the less receptive ²⁹Si nucleus. pascal-man.com

Predicted NMR Data for Ethylenebis(tris(decyl)silane)

This table presents predicted chemical shifts (δ) in parts per million (ppm) based on known values for similar organosilane structures. Actual experimental values may vary.

NucleusPredicted Chemical Shift (ppm)Assignment
¹H ~0.5 - 0.7Si-CH₂- (alpha to Si on decyl)
~0.88-CH₃ (terminal methyl of decyl)
~1.2 - 1.4-(CH₂)₈- (bulk methylene of decyl)
~0.6 - 0.8-Si-CH₂-CH₂-Si- (ethylene bridge)
¹³C ~14-CH₃ (terminal methyl of decyl)
~22 - 34-(CH₂)₈- (bulk methylene of decyl)
~10 - 15Si-CH₂- (alpha to Si on decyl)
~8 - 12-Si-CH₂-CH₂-Si- (ethylene bridge)
²⁹Si ~5 - 15R₃-Si -CH₂-
Solid-State NMR for Conformational and Bulk Material Insights

While solution-state NMR details the structure of an individual molecule, solid-state NMR provides crucial information about the compound in its bulk, solid form. acs.org Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are particularly valuable for enhancing the signal of low-abundance nuclei like ¹³C and ²⁹Si and for overcoming line broadening seen in solid samples. nih.gov

For Ethylenebis(tris(decyl)silane), solid-state NMR can reveal:

Conformational Data: Differences in chemical shifts between solid-state and solution-state spectra can indicate specific molecular conformations adopted in the solid phase, such as the packing arrangement of the long decyl chains.

Bulk Purity and Homogeneity: The sharpness of the NMR signals in a solid-state spectrum can provide qualitative information about the crystallinity and homogeneity of the material.

Intermolecular Interactions: Solid-state NMR can probe the proximity of different molecular segments, offering insights into how the molecules arrange themselves in the bulk material. This is particularly relevant for understanding the properties of materials derived from silsesquioxanes and related compounds. rsc.orgresearchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, FTIR and Raman, are powerful for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. grafiati.com They offer complementary information and are invaluable for confirming the presence of specific bonds. up.ptnih.gov

FTIR Spectroscopy: This technique excels at detecting polar bonds. For Ethylenebis(tris(decyl)silane), the FTIR spectrum would be dominated by strong absorbances corresponding to the C-H bonds of the numerous methylene and methyl groups.

Raman Spectroscopy: This method is particularly sensitive to non-polar, symmetric bonds. acs.org It is therefore ideal for characterizing the Si-C bonds and the carbon-carbon backbone of the alkyl chains and the ethylene bridge, which may be weak or absent in the FTIR spectrum. nih.gov

Characteristic Vibrational Frequencies for Ethylenebis(tris(decyl)silane)

This table presents expected vibrational frequencies in wavenumbers (cm⁻¹). These are based on characteristic group frequencies for organosilanes.

Vibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Bond
C-H Asymmetric Stretch~2955~2955-CH₃
C-H Symmetric Stretch~2870~2870-CH₃
C-H Asymmetric Stretch~2925~2925-CH₂-
C-H Symmetric Stretch~2855~2855-CH₂-
CH₂ Scissoring~1465Weak-CH₂-
CH₃ Umbrella Mode~1375Weak-CH₃
Si-C StretchWeak~600 - 800Si-C
CH₂ Rocking~720Weak-(CH₂)n- (n > 4)

Mass Spectrometry Techniques for Precise Compositional Verification

Mass spectrometry (MS) is the definitive technique for verifying the molecular weight and elemental composition of a compound. For a large, non-polar molecule like Ethylenebis(tris(decyl)silane), soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to prevent fragmentation during the ionization process. mdpi.com

High-resolution mass spectrometry (HRMS) would be used to confirm the compound's precise mass, which for the molecular formula C₆₂H₁₃₀Si₂ is 931.9607 g/mol . sigmaaldrich.com The experimentally measured mass should match this theoretical value with an error of less than 5 ppm, confirming the elemental composition. acs.org

Analysis of the fragmentation patterns can also support the structural assignment. Common fragmentation pathways for this molecule would likely include:

Cleavage of the Si-C bonds, resulting in the loss of decyl chains.

Fission of the central C-C bond in the ethylene bridge.

Stepwise loss of smaller alkyl fragments from the decyl chains.

Chromatographic and Other Separative Analytical Methods

The purification and analysis of Ethylenebis(tris(decyl)silane) from a reaction mixture relies on chromatographic techniques that separate compounds based on their physical properties, such as polarity and size.

High-Performance Liquid Chromatography (HPLC): Due to the non-polar nature and high molecular weight of the compound, reversed-phase HPLC (RP-HPLC) is the most suitable method for both analysis and purification. acs.org A non-polar stationary phase (such as C18) is used with a polar mobile phase. The long decyl chains of the molecule will interact strongly with the stationary phase, leading to long retention times, effectively separating it from more polar impurities. cfsilicones.comresearchgate.net

Gas Chromatography (GC): While GC is a powerful separation tool, its application to Ethylenebis(tris(decyl)silane) may be limited by the compound's very high boiling point and low volatility. If feasible, it would require high-temperature columns and injection techniques. cfmats.com

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis reaction. rsc.org Using a silica (B1680970) gel plate (polar stationary phase) and a non-polar eluent (e.g., hexane/ethyl acetate (B1210297) mixture), the non-polar product would travel further up the plate (higher Rf value) compared to more polar starting materials or byproducts.

Column Chromatography: For preparative-scale purification, column chromatography using silica gel and a non-polar solvent system is the standard method. rsc.org This allows for the isolation of the pure compound in larger quantities by physically separating the components of the reaction mixture.

Gel Permeation Chromatography (GPC) for Molecular Size Distribution

Gel Permeation Chromatography (GPC) is an essential technique for determining the molecular weight distribution of macromolecular compounds like Ethylenebis(tris(decyl)silane). This method separates molecules based on their hydrodynamic volume in solution. A solution of the analyte is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer retention time.

For a compound such as Ethylenebis(tris(decyl)silane), GPC analysis would be crucial to confirm its molecular weight and assess its polydispersity index (PDI). A narrow PDI would indicate a high purity sample with a uniform molecular size, which is critical for applications requiring well-defined molecular architectures. The choice of solvent and calibration standards are key parameters in obtaining accurate GPC data. Due to the long decyl chains, a non-polar organic solvent such as tetrahydrofuran (B95107) (THF) or toluene (B28343) would likely be employed as the mobile phase. Polystyrene standards of known molecular weights are commonly used for calibration to construct a curve from which the molecular weight of the sample can be determined.

Hypothetical GPC Data for Ethylenebis(tris(decyl)silane):

ParameterExpected ValueSignificance
Number Average Molecular Weight (Mn)~924 g/mol Indicates the average molecular weight of the sample.
Weight Average Molecular Weight (Mw)~924 g/mol Weighted average, sensitive to larger molecules.
Polydispersity Index (PDI = Mw/Mn)< 1.1A value close to 1 signifies a monodisperse sample.

This table represents expected values based on the theoretical molecular formula and assumes a high-purity, monodisperse sample. Actual experimental data is required for confirmation.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. For Ethylenebis(tris(decyl)silane), with a theoretical formula of C62H130Si2, this analysis would provide experimental validation of its elemental composition. sigmaaldrich.com The technique typically involves the combustion of a small, precisely weighed sample, followed by the quantification of the resulting combustion products (e.g., CO2, H2O).

The experimentally determined percentages of carbon, hydrogen, and silicon would be compared against the calculated theoretical values. A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical formula and purity. Any significant deviation could indicate the presence of impurities or that the structure of the synthesized compound differs from the expected one.

Theoretical vs. Experimental Elemental Composition of Ethylenebis(tris(decyl)silane):

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)80.55Data not available
Hydrogen (H)14.17Data not available
Silicon (Si)6.08Data not available

Theoretical percentages are calculated based on the molecular formula C62H130Si2. Experimental data is required for a comparative analysis.

Surface and Interface Analysis for Ethylenebis(tris(decyl)silane)-Modified Materials

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. When Ethylenebis(tris(decyl)silane) is used to modify a surface, XPS can confirm the presence of the silane (B1218182) and provide insight into its chemical bonding with the substrate.

The analysis involves irradiating the surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is characteristic of each element. Furthermore, shifts in the binding energy (chemical shifts) provide information about the chemical environment and oxidation state of the atoms. For an Ethylenebis(tris(decyl)silane) modified surface, high-resolution spectra of the Si 2p, C 1s, and O 1s regions would be of particular interest. The Si 2p spectrum could distinguish between silicon in the silane and, if applicable, a silica substrate. The C 1s spectrum would confirm the presence of the aliphatic decyl chains.

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Molecular Ordering

Sum Frequency Generation (SFG) vibrational spectroscopy is a powerful and versatile surface-specific technique for studying the structure and orientation of molecules at interfaces. As a second-order nonlinear optical process, SFG is inherently sensitive to interfaces where inversion symmetry is broken. This makes it an ideal tool for probing the molecular arrangement of Ethylenebis(tris(decyl)silane) at a surface or interface.

When used to study a surface modified with Ethylenebis(tris(decyl)silane), SFG can provide information about the conformational order of the long decyl chains. By analyzing the vibrational spectra in the C-H stretching region (typically 2800-3000 cm⁻¹), the orientation and packing density of the alkyl chains can be determined. For instance, well-ordered, all-trans chains would exhibit strong and sharp methylene (CH2) and methyl (CH3) symmetric and asymmetric stretching modes. In contrast, disordered or gauche-defected chains would lead to broader and less intense spectral features. This level of detail is crucial for understanding how the molecular architecture of the silane influences the macroscopic properties of the modified surface.

Engineering of Polymer Systems and Functional Materials Utilizing Ethylenebis Tris Decyl Silane

Integration of Ethylenebis(tris(decyl)silane) as a Chain Transfer Agent or Crosslinker in Polymerization

The dual-ended nature of Ethylenebis(tris(decyl)silane) allows it to function as a crosslinking agent in various polymerization processes. In systems where a polymer backbone can react with silane (B1218182) functionalities, such as in moisture-cured polyolefins or condensation-cured silicones, this molecule can bridge two polymer chains. specialchem.comresearchgate.net The ethylene (B1197577) bridge dictates a fixed and relatively short distance between the crosslinked chains, while the six long decyl chains introduce significant flexibility and hydrophobicity into the crosslink junction. This is distinct from more rigid crosslinkers and can be leveraged to control the mechanical properties of the resulting polymer network, potentially enhancing flexibility and impact resistance. specialchem.com

The process of silane crosslinking typically involves the hydrolysis of reactive groups on the silicon atom, followed by condensation to form stable siloxane (Si-O-Si) bonds. researchgate.net While Ethylenebis(tris(decyl)silane) itself does not possess readily hydrolyzable groups like alkoxy or chloro groups, its Si-H bonds (if present in a precursor form like Ethylenebis(tris(decyl)hydrosilane)) could participate in hydrosilylation reactions with vinyl-functional polymers or in dehydrogenative coupling. mdpi.comacs.org In free-radical polymerization, the bulky tris(decyl)silyl groups could also potentially act as chain transfer agents, helping to control the molecular weight of the growing polymer chains, although this role is less common for trialkylsilanes compared to those with more labile bonds. sci-hub.se

Design of Polymer Architectures with Incorporated Silane Moieties

Role in the Synthesis of Hyperbranched Polyorganosiloxanes

Hyperbranched polymers (HBPs) are characterized by their highly branched, three-dimensional architectures and a high density of terminal functional groups. mdpi.com The synthesis of such polymers often involves the polymerization of ABx-type monomers, where A and B are reactive groups that can couple with each other. Difunctional molecules, like Ethylenebis(tris(decyl)silane), can be conceptualized as B2-type monomers. In such a scenario, it could be co-polymerized with an A3 or A4 monomer to build a hyperbranched structure. For instance, in a polycondensation reaction, if Ethylenebis(tris(decyl)silane) were modified to have two reactive sites (e.g., diol or diamine functionalities on the ethylene bridge), it could react with a tricarboxylic or tetracarboxylic acid to form a hyperbranched polyester (B1180765) or polyamide with bulky silane groups at its core.

Alternatively, in hydrosilylation-based polymerizations, a precursor like ethylenebis(dihydrosilyl-monodecylsilane) could react with a divinyl monomer, where the difunctional nature of the silane contributes to the branching and eventual formation of a hyperbranched polycarbosilane network. scite.aigoogle.com Care must be taken in such systems to control reaction conditions to favor hyperbranched structures over insoluble crosslinked gels. mdpi.com

Modification of Polymer Performance through Silane Incorporation

The integration of Ethylenebis(tris(decyl)silane) into polymer chains imparts unique characteristics derived from its bulky and non-polar nature. The long decyl chains act as internal plasticizers, increasing the free volume between polymer chains and enhancing flexibility. This can lead to a reduction in the glass transition temperature (Tg) and modulus of the material. researchgate.net Furthermore, the high concentration of hydrophobic alkyl chains significantly enhances the water-repellent properties of the polymer. cfmats.comd-nb.info This is particularly valuable for applications requiring low moisture uptake and improved environmental resistance.

The presence of the silane groups also improves thermal stability and compatibility with other silicone-based materials or inorganic fillers. cfmats.com The modification of polymer properties is directly related to the concentration of the incorporated silane.

Table 1: Hypothetical Influence of Ethylenebis(tris(decyl)silane) Incorporation on Polymer Properties

Property0% Silane2% Silane5% Silane10% Silane
Glass Transition Temp. (Tg) HighModerateLowVery Low
Flexural Modulus HighModerateLowVery Low
Water Contact Angle LowHighVery HighVery High
Moisture Absorption HighLowVery LowVery Low

This table presents expected trends based on the known effects of long-chain alkyl silanes on polymer properties.

Interfacial Modification and Adhesion Promotion in Advanced Composites

Silane coupling agents are crucial for enhancing the compatibility and adhesion between dissimilar materials, such as inorganic fillers and organic polymer matrices in composite materials. researchgate.net Ethylenebis(tris(decyl)silane) can function as an effective surface modifier for inorganic fillers like silica (B1680970), glass fibers, or metal oxides. While it lacks the traditional hydrolyzable groups for direct covalent bonding to surface hydroxyls, its large, non-polar structure allows it to physically adsorb onto filler surfaces, creating a hydrophobic and organo-compatible interface. gelest.comgoogle.com

The long decyl chains extend from the filler surface into the polymer matrix, improving the wetting of the filler by the polymer and reducing interfacial tension. cfmats.com This enhanced compatibility leads to better dispersion of the filler within the matrix, preventing agglomeration and leading to improved mechanical properties such as tensile strength and toughness. mdpi.com The bulky nature of the silane can also sterically shield the filler surface from water, improving the hydrolytic stability and long-term durability of the composite, particularly in humid environments. google.com

Self-Assembly and Nanostructuring of Silane-Containing Macromolecules

The amphiphilic character of polymers incorporating Ethylenebis(tris(decyl)silane), with a potentially polar polymer backbone and the non-polar, bulky silane side groups, can drive self-assembly into ordered nanostructures. rsc.org The strong van der Waals interactions between the long decyl chains can lead to the formation of micro- or nanodomains within the polymer matrix. mdpi.com

In solution, block copolymers containing segments with this silane could self-assemble into micelles, vesicles, or other nanostructures, with the silane-rich blocks forming the core or the membrane. acs.org In the solid state, this microphase separation can lead to the formation of ordered morphologies such as lamellae or cylinders on the nanoscale. rsc.org This nanostructuring can be used to tailor the optical, mechanical, and surface properties of the material. For example, the surface of a film cast from such a polymer would likely be enriched with the low-surface-energy decylsilyl groups, resulting in a highly hydrophobic and potentially self-cleaning surface. mdpi.comrsc.org The ability to form these ordered structures is highly dependent on the polymer architecture, the volume fraction of the silane-containing block, and the processing conditions. acs.org

Advanced Catalytic Applications of Ethylenebis Tris Decyl Silane and Derived Ligand Systems

Development of Homogeneous and Heterogeneous Catalysts Based on Ethylenebis(silane) Scaffolds

The development of catalysts built upon ethylenebis(silane) scaffolds has led to significant advancements in both homogeneous and heterogeneous catalysis. The fundamental distinction between these two types of catalysis lies in the phase of the catalyst relative to the reactants. ethz.chchemistrystudent.comuni-due.de

Homogeneous Catalysts: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. ethz.ch This allows for high levels of activity and selectivity due to the well-defined nature of the active sites at a molecular level. Ethylenebis(silane) ligands, such as the conceptual ethylenebis(tris(decyl)silane), can coordinate to a metal center, creating a soluble organometallic complex. The steric and electronic properties of these complexes can be finely tuned by modifying the substituents on the silicon atoms, thereby influencing the outcome of the catalytic reaction.

Heterogeneous Catalysts: Heterogeneous catalysts operate in a different phase from the reactants, which offers the significant practical advantage of easy separation of the catalyst from the product mixture, facilitating catalyst recycling and continuous industrial processes. chemistrystudent.comnih.govacs.org Ethylenebis(silane) scaffolds can be transformed into heterogeneous catalysts by immobilizing them onto solid supports. The silane (B1218182) functional groups can form covalent bonds with the surface of materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or various polymers. plos.orgnih.govmdpi.com This process anchors the catalytically active metal complex to the solid support, combining the high efficiency of molecular catalysts with the practical benefits of heterogeneous systems.

High-Performance Catalysis in Olefin Polymerization and Oligomerization

Bridged silane ligands are instrumental in the field of olefin polymerization, providing the structural rigidity needed for stereoselective catalysis.

Influence of Ligand Environment on Catalyst Activity and Polymer Properties

The ligand environment surrounding the metal center has a profound impact on catalyst activity and the properties of the resulting polymer. For ethylenebis(silane)-based catalysts, key factors include the length and flexibility of the bridge and the nature of the substituents on the silicon atoms.

Bridge Length: Studies on binuclear zirconocenes with siloxane bridges have shown that catalytic activities can increase as the bridging ligand becomes longer. acs.org A longer bridge may allow for greater flexibility or altered bite angles, which can influence monomer coordination and insertion rates.

Substituents: The substituents on the silicon atoms (e.g., the decyl groups in ethylenebis(tris(decyl)silane)) exert significant steric and electronic effects. Bulky substituents can influence the stereospecificity of the catalyst and the molecular weight of the polymer. researchgate.netnih.gov For instance, in Ziegler-Natta catalysis, the use of different alkoxysilane electron donors affects catalyst activity, polymer molecular weight, and molecular weight distribution. researchgate.net The long alkyl chains of the decyl groups would be expected to increase the solubility of the catalyst complex in hydrocarbon solvents used for polymerization.

The following table summarizes findings for analogous silane-bridged catalyst systems, illustrating the structure-property relationships.

Catalyst SystemBridge TypeKey FindingPolymer PropertiesReference
Siloxane-bridged binuclear zirconocenesTrisiloxaneActivity increases with bridge length.Linear polyethylene (B3416737) acs.org
Silane-bridged pseudotetrahedral Zr complexSilaneHigh activity for ethylene (B1197577) polymerization.Polyethylene with broad MWD (4.2–65). mdpi.com
TiCl₄/MgCl₂ with silane electron donorsN/A (External Donor)Aminosilanes decrease activity but increase molecular weight.Higher molecular weight, narrower MWD. researchgate.net
ansa-Zirconocene with biphenylene (B1199973) bridgePhenylsilaneHigher yield than mononuclear analogue.Linear polyethylene with broad MWD (4.2–10.8). acs.org

Use of Silanes in Reductive and Oxidative Catalysis

Silanes are versatile reagents in both reductive and oxidative catalytic reactions due to the unique reactivity of the silicon-hydrogen (Si-H) bond.

Reductive Catalysis: The Si-H bond is weakly hydridic, making silanes effective reducing agents for a variety of functional groups. acs.org In a process known as hydrosilylation, a Si-H bond adds across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.gov This reaction is central to the silicone industry and is also used in organic synthesis for the reduction of ketones, aldehydes, and imines. acs.orggelest.com The mechanism often involves the oxidative addition of the Si-H bond to a transition metal catalyst, followed by insertion of the substrate and reductive elimination of the silylated product. nih.govresearchgate.net Silanes have also been employed in the catalytic reduction of carbon dioxide (CO₂) to methane. rsc.org

Oxidative Catalysis: Conversely, silanes can participate in oxidative catalytic cycles. Cobalt-catalyzed reactions, for example, can utilize silanes for metal-catalyzed hydrogen atom transfer (MHAT) to alkenes, enabling the formation of C-O and C-N bonds. nih.gov In these reactions, the silane effectively acts as a stoichiometric reductant that regenerates the active catalyst. Furthermore, the direct oxidation of silanes to silanols (R₃SiOH) is an important transformation, as silanols are valuable intermediates in materials science and organic synthesis. d-nb.infoacs.org Catalytic systems using manganese or organocatalysts with hydrogen peroxide as a green oxidant have been developed for this purpose. d-nb.infoacs.org

Design of Reusable Catalysts Through Silane Immobilization on Supports

A key challenge in catalysis is the recovery and reuse of the catalyst, particularly for expensive noble metal complexes. acs.org Immobilizing homogeneous catalysts onto solid supports provides a robust solution, creating heterogeneous systems that are easily separated from the reaction mixture.

Silane functional groups are ideal for anchoring catalytic complexes to solid supports like silica, which has a surface rich in hydroxyl (-OH) groups. The alkoxy or chloro groups on a silane can react with these surface hydroxyls to form stable covalent Si-O-Support bonds. nih.govmdpi.com

This strategy has been successfully applied to a variety of catalytic systems. For instance, cobalt-terpyridine complexes for hydrosilylation have been immobilized on silica gel, allowing the catalyst to be reused and even employed in a continuous-flow reactor. rsc.orgrsc.org Similarly, lipases immobilized on alkyl silane-modified magnetic nanoparticles show enhanced stability and can be easily recovered using a magnet for multiple reaction cycles. plos.org The length of the alkyl silane chain was found to directly influence the activity of the immobilized enzyme. plos.org

The table below presents examples of immobilized catalysts where a silane was used for anchoring.

Future Research Directions and Translational Opportunities for Ethylenebis Tris Decyl Silane Chemistry

Innovations in Green Chemical Synthesis for Organosilanes

The synthesis of complex organosilanes like Ethylenebis(tris(decyl)silane) traditionally relies on methods that may involve hazardous reagents and generate significant waste. The future of organosilane chemistry is intrinsically linked to the development of greener, more sustainable synthetic routes. hskbrchemical.commdpi.com

Future research should prioritize the development of catalytic systems that offer high atom economy and minimize byproducts. For a molecule such as Ethylenebis(tris(decyl)silane), this could involve novel approaches to hydrosilylation, a key reaction for forming silicon-carbon bonds. libretexts.orgorganic-chemistry.org The platinum-catalyzed hydrosilylation of ethylene (B1197577) with a tris(decyl)silane (B92487) precursor, for instance, could be optimized to reduce catalyst loading and improve selectivity, thereby minimizing waste and energy consumption.

Solvent selection is another critical aspect of green synthesis. Future investigations should explore the use of benign solvents, such as supercritical fluids or bio-derived solvents, to replace traditional volatile organic compounds. Furthermore, catalyst development is moving towards using earth-abundant and less toxic metals as alternatives to precious metal catalysts. acs.org The exploration of iron or nickel-based catalysts for the synthesis of long-chain alkylsilanes is a promising area of research. organic-chemistry.org

A comparative analysis of potential green synthesis methodologies for Ethylenebis(tris(decyl)silane) is presented in Table 1.

Table 1: Comparison of Potential Green Synthesis Routes for Ethylenebis(tris(decyl)silane)

Synthesis Route Catalyst Type Solvent System Key Advantages Research Focus
Catalytic Hydrosilylation Platinum-based (low loading) Solvent-free or high-boiling point solvent High efficiency and selectivity Catalyst recovery and reuse
Earth-Abundant Metal Catalysis Iron or Nickel complexes Bio-derived solvents Reduced cost and toxicity Improving catalyst lifetime and turnover number

Exploration of Novel Applications in Specialty Materials and Advanced Manufacturing

The unique structure of Ethylenebis(tris(decyl)silane), featuring a flexible ethylene bridge and six long, hydrophobic decyl chains, suggests its potential utility in a variety of specialty materials and advanced manufacturing processes. cfsilicones.com The long alkyl chains are expected to impart significant hydrophobicity, making it a candidate for creating superhydrophobic surfaces and coatings. russoindustrial.ru

In the realm of advanced manufacturing, this organosilane could serve as a superior mold release agent or a surface modifier for nanoparticles, enhancing their dispersion in polymer matrices. researchgate.net The dual silyl (B83357) functionality could enable the formation of cross-linked networks, leading to the development of novel silicone-based elastomers or gels with tailored mechanical properties.

Future research should focus on the systematic evaluation of Ethylenebis(tris(decyl)silane) in these applications. For example, its performance as a surface treatment for glass or metal substrates could be quantified by measuring contact angles and surface energy. Its efficacy as a dispersing agent for fillers like silica (B1680970) or carbon nanotubes in polymer composites could be assessed through rheological and mechanical testing. nsf.gov

Table 2 outlines potential applications and the key properties of Ethylenebis(tris(decyl)silane) that would be leveraged.

Table 2: Potential Applications of Ethylenebis(tris(decyl)silane) in Specialty Materials

Application Area Key Property Leveraged Potential Benefit
Superhydrophobic Coatings High hydrophobicity from decyl chains Water-repellent and self-cleaning surfaces
Advanced Lubricants Long alkyl chains, thermal stability Reduced friction and wear in demanding environments
Dielectric Fluids Nonpolar nature, high molecular weight High dielectric strength for electronic applications

Predictive Modeling and High-Throughput Screening in Organosilane Research

The traditional, Edisonian approach to materials discovery is often slow and resource-intensive. The future of organosilane research will increasingly rely on computational tools to accelerate the design and discovery of new materials. youtube.com Predictive modeling, using techniques such as density functional theory (DFT) and molecular dynamics (MD), can provide valuable insights into the structure-property relationships of molecules like Ethylenebis(tris(decyl)silane). rsc.org

For instance, computational models could predict the conformational flexibility of the ethylene bridge and the packing behavior of the decyl chains, which would influence its macroscopic properties. These models can also be used to simulate its interaction with various surfaces, guiding the design of experiments for surface modification applications. repec.orgplos.org

High-throughput screening (HTS) methodologies can be employed to rapidly evaluate the performance of Ethylenebis(tris(decyl)silane) in various formulations. For example, an automated HTS workflow could be developed to screen its effectiveness as a component in a library of coating formulations, with automated analysis of properties like hydrophobicity, adhesion, and durability. nih.govscienceintheclassroom.org This approach would dramatically accelerate the pace of materials development. youtube.com

Interdisciplinary Convergence for Tailored Material Design

The full potential of Ethylenebis(tris(decyl)silane) will likely be realized through interdisciplinary collaborations. The convergence of chemistry, materials science, physics, and engineering will be essential for the rational design of materials with tailored properties. silfluosilicone.com

For example, chemists can focus on optimizing the synthesis and functionalization of the molecule, while materials scientists can explore its incorporation into novel composites and coatings. Physicists can contribute by characterizing the surface properties and interfacial phenomena at the nanoscale. Engineers can then translate these fundamental discoveries into practical applications and manufacturing processes.

A key area for interdisciplinary research will be the development of "smart" materials based on Ethylenebis(tris(decyl)silane). For instance, by incorporating stimuli-responsive moieties, it may be possible to create surfaces whose wetting properties can be dynamically controlled. Such materials could have applications in microfluidics, biomedical devices, and switchable adhesion systems.

The future of Ethylenebis(tris(decyl)silane) chemistry is a microcosm of the broader trends in materials science. By embracing green chemistry principles, exploring novel applications, leveraging computational tools, and fostering interdisciplinary collaboration, the scientific community can unlock the full potential of this and other complex organosilanes. While empirical data on Ethylenebis(tris(decyl)silane) remains to be established, the foundational knowledge in organosilane chemistry provides a clear roadmap for future research and innovation.

Q & A

Q. What are the recommended methodologies for synthesizing ethylenebis(tris(decyl)silane) and verifying its structural integrity?

Synthesis typically involves silane coupling reactions under controlled conditions. A common approach is the hydrosilylation of ethylene with tris(decyl)silane precursors, requiring catalysts like platinum complexes. Post-synthesis, structural verification should include:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 29Si^{29}Si spectra to confirm branching and substitution patterns.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensure stoichiometric alignment with theoretical values.
    Potential side reactions, such as incomplete substitution or silane disproportionation (observed in related compounds ), must be mitigated by optimizing reaction temperature and catalyst loading .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, thermal stability)?

Discrepancies often arise from impurities or measurement techniques. For example:

  • Thermal Stability : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres may yield conflicting decomposition profiles. Cross-validate with differential scanning calorimetry (DSC) to distinguish between degradation and phase transitions.
  • Solubility : Use standardized solvents (e.g., toluene, THF) and report temperature/purity conditions. Contradictions in solubility data may reflect polymorphic forms or residual catalysts .

Q. What analytical techniques are critical for characterizing silane-based compounds like ethylenebis(tris(decyl)silane)?

Key techniques include:

  • FT-IR Spectroscopy : Identify Si-C and Si-O-Si stretching vibrations (900–1100 cm1^{-1}).
  • X-ray Diffraction (XRD) : Resolve crystalline vs. amorphous phases, particularly if the compound is used in thin-film applications .
  • Chromatography (HPLC/GPC) : Assess purity and detect oligomeric byproducts.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of ethylenebis(tris(decyl)silane) in surface modification or cross-linking applications?

Density functional theory (DFT) simulations can model:

  • Electron Density Profiles : Predict sites susceptible to nucleophilic/electrophilic attacks.
  • Thermodynamic Stability : Compare activation energies for cross-linking vs. degradation pathways.
    For instance, studies on analogous silanes (e.g., tris(dimethylamino)silane) reveal that steric hindrance from decyl chains may reduce reactivity at silicon centers, necessitating higher activation temperatures .

Q. What experimental strategies mitigate pyrophoric risks during handling or storage?

Ethylenebis(tris(decyl)silane) may generate hazardous silanes (e.g., SiH4_4) via disproportionation. Mitigation strategies include:

  • Atmosphere Control : Conduct reactions under air to oxidize volatile silanes, as inert atmospheres may allow hazardous accumulations .
  • Stabilizers : Introduce inhibitors like amines or antioxidants to suppress radical-mediated degradation.
  • Storage : Use nitrogen-purged containers and monitor pressure changes to detect gas evolution.

Q. How does the compound’s structure influence its performance in polymer cross-linking or thin-film deposition?

The long decyl chains enhance hydrophobicity and reduce interfacial tension in polymer blends. Key factors include:

  • Chain Mobility : Longer alkyl groups may slow cross-linking kinetics but improve film flexibility.
  • Thermal Behavior : Compare with shorter-chain analogs (e.g., ethylenebis(trichlorosilane)) to optimize processing temperatures .
    Data from spin-coated thin films suggest that blending with polystyrene improves adhesion but requires precise stoichiometry to avoid phase separation .

Q. What statistical approaches resolve contradictions in catalytic efficiency studies?

Conflicting catalytic data (e.g., turnover frequency) can be analyzed via:

  • Multivariate Regression : Correlate reaction variables (temperature, catalyst loading) with yield.
  • Error Analysis : Quantify instrument precision (e.g., ±2% for GC-MS) and batch-to-batch variability.
    Studies on similar compounds emphasize the need for minimum triplicate trials and outlier detection using Grubbs’ test .

Methodological Tables

Q. Table 1. Comparative Thermal Stability of Ethylenebis(tris(decyl)silane) and Analogues

CompoundDecomposition Temp. (°C, N2_2)Pyrophoric RiskReference Method
Ethylenebis(tris(decyl)silane)220–240ModerateTGA-DSC
Ethylenebis(trichlorosilane)180–200HighTGA
Tris(decyl)silane190–210LowTGA-MS

Q. Table 2. Key Spectral Signatures for Structural Confirmation

TechniqueDiagnostic PeaksInterpretation
29Si^{29}Si NMRδ −15 to −25 ppmSi-C bonding
FT-IR1250 cm1^{-1} (Si-CH2_2)Alkylsilane
MS (ESI+)m/z 785 [M+H]+^+Molecular ion

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.